3-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3-fluoro-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c19-16-4-1-3-15(11-16)18(23)21-12-14-6-9-22(10-7-14)17-5-2-8-20-13-17/h1-5,8,11,13-14H,6-7,9-10,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEOXIGISLQDGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC=C2)F)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Design and Intermediate Preparation
Synthesis of the Benzamide Core
The benzamide moiety is typically prepared from 3-fluorobenzoic acid derivatives. A two-step process involving acid chloride formation followed by amidation is widely employed. For instance, 3-fluorobenzoic acid is treated with thionyl chloride (SOCl₂) to generate 3-fluorobenzoyl chloride, which is subsequently reacted with amines under controlled conditions.
Key Reaction Conditions:
- Chlorination: 3-Fluorobenzoic acid (1.0 equiv) is refluxed with SOCl₂ (2.5 equiv) in anhydrous dichloromethane (DCM) at 40°C for 4 hours.
- Amidation: The acid chloride is coupled with (1-(pyridin-3-yl)piperidin-4-yl)methanamine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) with N-ethyldiisopropylamine (DIPEA) as a base. Yields range from 65% to 78% after purification via silica gel chromatography (DCM:MeOH = 30:1).
Preparation of (1-(Pyridin-3-yl)Piperidin-4-yl)Methanamine
This intermediate is synthesized through nucleophilic aromatic substitution or reductive amination:
Nucleophilic Substitution Approach
Piperidin-4-ylmethanol is converted to its mesylate derivative using methanesulfonyl chloride (MsCl) in DCM. The mesylate is displaced with pyridin-3-amine in dimethylformamide (DMF) at 80°C for 12 hours, yielding 1-(pyridin-3-yl)piperidin-4-ylmethanol. Subsequent oxidation with pyridinium chlorochromate (PCC) produces the corresponding aldehyde, which undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) to furnish the target amine.
Reductive Amination Strategy
Piperidin-4-one is condensed with pyridin-3-amine using titanium tetraisopropoxide (Ti(OiPr)₄) in methanol, followed by reduction with sodium borohydride (NaBH₄) to yield 1-(pyridin-3-yl)piperidin-4-ylmethanol. The alcohol is then converted to the amine via a Mitsunobu reaction with phthalimide and subsequent hydrazine deprotection.
Coupling Strategies and Reaction Optimization
Amide Bond Formation
The final coupling step employs carbodiimide-based reagents for efficiency:
| Reagent System | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| EDCI/HOBt/DIPEA | THF | 25°C, 24 h | 78% | |
| Dicyclohexylcarbodiimide (DCC) | DCM | 0°C → 25°C, 18 h | 65% |
EDCI/HOBt systems in THF provide superior yields due to minimized racemization and side reactions. Post-reaction workup involves extraction with ethyl acetate, washing with brine, and drying over sodium sulfate.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times and improves safety:
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC: >99% purity (C18 column, 70:30 MeCN/H₂O, 1.0 mL/min, λ = 254 nm).
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. For example, it may inhibit enzyme activity or block receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives: Exhibits antibacterial activity.
Uniqueness
3-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its fluoro substitution enhances its stability and lipophilicity, making it a valuable compound for various applications.
Biological Activity
3-Fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.
Compound Overview
Chemical Structure and Properties:
- IUPAC Name: 3-fluoro-N-[(1-(pyridin-3-yl)piperidin-4-yl)methyl]benzamide
- Molecular Formula: C18H20FN3O
- Molecular Weight: 315.37 g/mol
- CAS Number: Not specified in the sources.
The compound features a benzamide core with a fluorine atom and a pyridinyl-piperidinyl side chain, which are crucial for its biological activity.
Synthesis
The synthesis of 3-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide typically involves several steps:
- Formation of the Piperidinyl Intermediate: This is achieved by reacting piperidine derivatives with appropriate halogenated compounds.
- Coupling Reaction: The fluoro-substituted benzamide is coupled with the piperidinyl intermediate using coupling reagents like EDCI and HOBt under controlled conditions.
The biological activity of 3-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide is primarily attributed to its interactions with specific molecular targets, such as receptors or enzymes. The compound may:
- Inhibit enzyme activity, impacting metabolic pathways.
- Block receptor signaling pathways, potentially affecting cellular responses.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that related benzamide derivatives can inhibit cancer cell proliferation in various models:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 5.2 | |
| Compound B | MDA-MB-231 | 8.0 | |
| 3-Fluoro-N... | TBD | TBD | This study |
These findings suggest that 3-fluoro-N... may also possess similar anticancer efficacy, warranting further investigation.
Antimicrobial Activity
In addition to anticancer effects, the compound's potential antimicrobial activity has been explored. The presence of the fluorine atom and heterocyclic moieties enhances its interaction with bacterial enzymes, possibly leading to effective inhibition of bacterial growth.
Case Studies and Research Findings
Several studies have focused on the biological activities of compounds structurally related to 3-fluoro-N...:
- Antiparasitic Activity: A study on dihydroquinazolinone derivatives highlighted that structural modifications could significantly enhance antiparasitic activity against Plasmodium falciparum. The incorporation of polar functionalities improved solubility while maintaining potency against resistant strains .
- Metabolic Stability: Research indicates that modifications to similar benzamide structures can lead to improved metabolic stability in human liver microsomes, which is crucial for developing therapeutics .
Q & A
Q. What synthetic routes are recommended for 3-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves a multi-step process:
Piperidine Intermediate Preparation : React pyridin-3-yl piperidine derivatives with fluorinated benzoyl chlorides under basic conditions (e.g., triethylamine in dichloromethane at 0–25°C) .
Coupling Reaction : Use reductive amination or nucleophilic substitution to link the benzamide and piperidine moieties. Optimize solvent (DMF, THF) and temperature (reflux vs. room temperature) to improve yields .
Key factors affecting yield include stoichiometric ratios of reagents, purity of intermediates, and use of anhydrous conditions to prevent hydrolysis .
Q. How is the compound structurally characterized using spectroscopic techniques?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and purity. For example, aromatic protons in the pyridine ring (δ 8.2–8.6 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peaks) and detects impurities .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in single crystals, critical for confirming the 3-fluoro substitution .
Q. What in vitro assays evaluate the compound’s kinase inhibition potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Use recombinant kinases (e.g., PI3K, AKT) with ATP-competitive assays. Measure IC values via fluorescence polarization or radiometric methods .
- Cell-Based Assays : Assess anti-proliferative effects in cancer lines (e.g., HCT-116) using MTT assays. Compare dose-response curves to validate target engagement .
Advanced Research Questions
Q. How can researchers optimize the coupling reaction to minimize side products?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine nitrogen, while additives like molecular sieves reduce water interference .
- Catalyst Selection : Palladium catalysts (e.g., Pd/C) or enzyme-mediated coupling (e.g., lipases) improve regioselectivity. For example, a 15% yield increase was observed using Pd(OAc) under inert conditions .
- Reaction Monitoring : Use TLC or LC-MS to track intermediate formation and adjust reaction time dynamically .
Q. What strategies resolve contradictions in enzymatic inhibition data across assay conditions?
- Methodological Answer :
- Assay Standardization : Control variables like ATP concentration (10–100 µM), enzyme source (recombinant vs. native), and buffer pH (7.4–8.0). Discrepancies in IC values often arise from non-identical assay setups .
- Orthogonal Validation : Confirm results using SPR (surface plasmon resonance) for binding kinetics and thermal shift assays for target stabilization .
- Data Normalization : Express inhibition relative to positive controls (e.g., staurosporine for kinases) to account for batch-to-batch variability .
Q. How does molecular docking explain the compound’s selectivity for specific kinase targets?
- Methodological Answer :
- Computational Modeling : Use AutoDock Vina or Schrödinger Suite to simulate binding poses. The 3-fluoro group forms halogen bonds with kinase hinge regions (e.g., AKT1’s Val270), while the pyridine nitrogen coordinates with catalytic lysine residues .
- Free Energy Calculations : MM-GBSA analyses predict ΔG binding energies. For example, a ΔG of −9.2 kcal/mol for PI3Kγ vs. −6.8 kcal/mol for JAK3 rationalizes selectivity .
- Mutagenesis Studies : Validate docking predictions by testing inhibition against kinase mutants (e.g., AKT1-T211A) to confirm key interactions .
Data Contradiction Analysis Example
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
